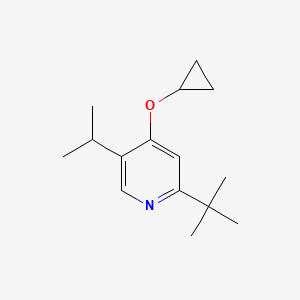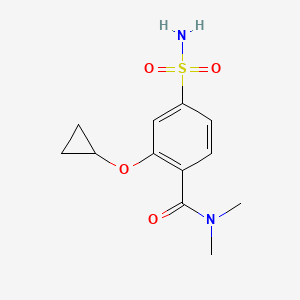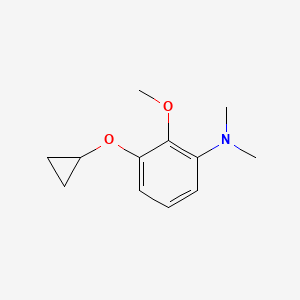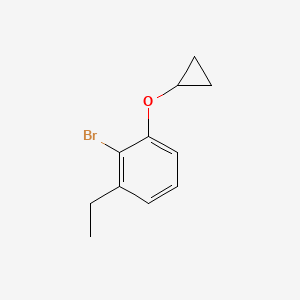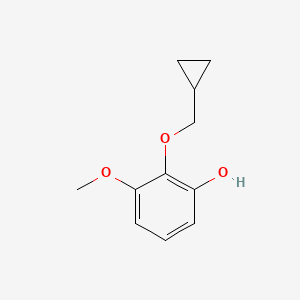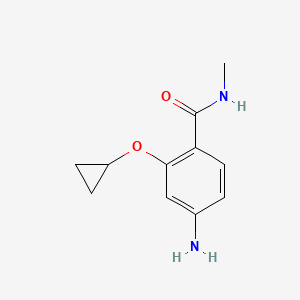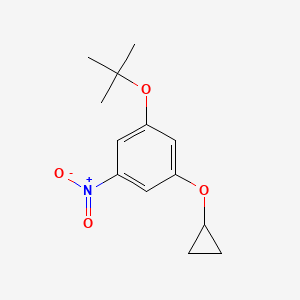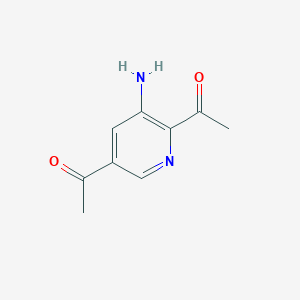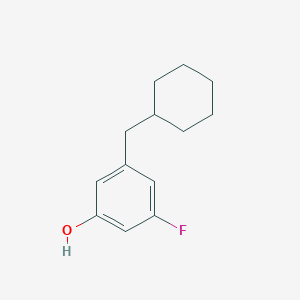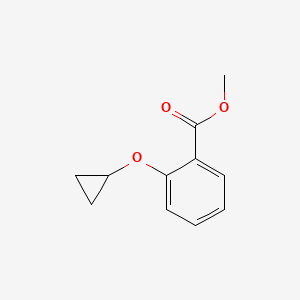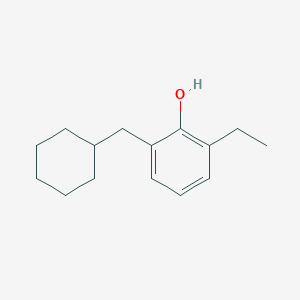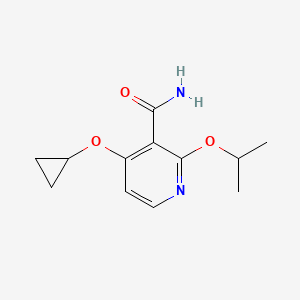
4-Cyclopropoxy-2-isopropoxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-isopropoxynicotinamide is an organic compound that features a cyclopropyl group and an isopropyl group attached to a nicotinamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropoxynicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through various methods, including the reaction of nicotinic acid with ammonia or amines.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl halides.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through a similar nucleophilic substitution reaction using isopropyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-2-isopropoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy and isopropoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-isopropoxynicotinamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nicotinamide-related pathways.
Biology: It can be used in studies related to enzyme inhibition and metabolic pathways involving nicotinamide derivatives.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2-isopropoxynicotinamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and isopropyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: The parent compound, which lacks the cyclopropoxy and isopropoxy groups.
4-Cyclopropoxy-Nicotinamide: Similar structure but without the isopropoxy group.
2-Isopropoxynicotinamide: Similar structure but without the cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-2-isopropoxynicotinamide is unique due to the presence of both cyclopropoxy and isopropoxy groups, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-7(2)16-12-10(11(13)15)9(5-6-14-12)17-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,15) |
Clave InChI |
AQLXTDQUCBUGMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=CC(=C1C(=O)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


